molecular formula C15H10N2O5S B13973341 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde CAS No. 827607-94-3

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde

Cat. No.: B13973341
CAS No.: 827607-94-3
M. Wt: 330.3 g/mol
InChI Key: YIAOBVBZZZBTSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-indole, followed by formylation at the 5-position of the indole ring. The nitration process often employs nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids under controlled temperatures to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the aldehyde group.

    Substituted indole derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide versatile reactivity for various chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

827607-94-3

Molecular Formula

C15H10N2O5S

Molecular Weight

330.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde

InChI

InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H

InChI Key

YIAOBVBZZZBTSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O

Origin of Product

United States

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